

Technical Support Center: Bromocresol Green (BCG) Albumin Assay

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Compound of Interest

Compound Name: *Bromocresol Green*

Cat. No.: *B025135*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the **bromocresol green** (BCG) albumin assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the **bromocresol green** (BCG) albumin assay?

The BCG albumin assay is a colorimetric method used for the quantitative determination of albumin in biological samples such as serum and plasma.^{[1][2]} The principle is based on the specific binding of the dye **bromocresol green** to albumin at an acidic pH (typically around 4.1-4.3).^{[1][2]} This binding causes a shift in the absorbance maximum of the dye, resulting in a color change from yellow-green to green-blue.^[2] The intensity of the resulting color, measured spectrophotometrically at approximately 620-630 nm, is directly proportional to the albumin concentration in the sample.^{[2][3][4]}

Q2: What are the most common substances that interfere with the BCG albumin assay?

The most common interferences in the BCG albumin assay include:

- Other Proteins: Particularly α - and β -globulins, which can also bind to BCG, leading to an overestimation of albumin concentration.^{[5][6][7][8][9]} This interference is more pronounced in samples with low albumin levels.^{[9][10]}

- Hemolysis: The release of hemoglobin from red blood cells can interfere with the assay, typically causing a positive bias.[\[1\]](#)
- Lipemia: High levels of lipids in the sample can cause turbidity, which interferes with spectrophotometric readings.[\[1\]](#)[\[2\]](#)[\[11\]](#)
- Icterus (Bilirubin): While some kits claim minimal interference, high concentrations of bilirubin can affect the absorbance readings.[\[1\]](#)[\[2\]](#)
- Anticoagulants: Heparin has been reported to interfere with the dye-binding method.[\[2\]](#)
- Other Substances: Dextran-containing specimens should be avoided.[\[2\]](#) Certain drugs, such as ampicillin, have also been found to interfere with the assay.[\[12\]](#)

Q3: How can I minimize interference from other proteins?

Minimizing interference from other proteins, such as globulins, is a known challenge with the BCG method. Some approaches include:

- Fast Kinetic Measurement: Some analyzers measure the absorbance within the first 30 seconds of the reaction.[\[13\]](#) This is because albumin binds to BCG much faster than other proteins, so a rapid reading can increase the specificity for albumin.
- Alternative Methods: For samples where high globulin levels are suspected (e.g., in patients with nephrotic syndrome), using an alternative method like the bromocresol purple (BCP) assay or immunonephelometry may provide more accurate results.[\[10\]](#)[\[14\]](#)[\[15\]](#) The BCP method is generally considered more specific for albumin.[\[9\]](#)

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Artificially high albumin results	Protein Interference: Other proteins, especially globulins, are binding to the BCG reagent. [5] [6] [7] [8] [9]	- Consider a kinetic reading of the assay if your instrument allows. - For critical samples, validate results with an alternative method like the bromocresol purple (BCP) assay. [10] [14] [15]
Hemolysis: The sample is hemolyzed, releasing hemoglobin which interferes with the measurement. [1]	- Visually inspect samples for any pink or red discoloration. - If hemolysis is suspected, a new, carefully collected sample is required.	
Lipemia: The sample is lipemic (cloudy), causing light scatter and artificially high absorbance readings. [1] [2] [11]	- Use a sample blank that includes the lipemic sample and a saline solution instead of the BCG reagent to correct for the turbidity. [2] - Ultracentrifugation can be used to clear the sample of lipids.	
Artificially low albumin results	Drug Interference: Certain drugs in the sample may interfere with the assay. For example, ampicillin has been reported to cause interference. [12]	- Review the medication history of the sample source, if possible. - If drug interference is suspected, consider an alternative albumin measurement method.
Incorrect pH: The pH of the reaction is not optimal for albumin-BCG binding.	- Ensure the BCG reagent is prepared correctly and has not degraded. The reagent should be a clear, yellow-green solution. [12]	
High variability between replicate samples	Bubbles in wells: Air bubbles in the microplate wells can	- Be careful when pipetting to avoid introducing bubbles. [3]

	interfere with the light path during absorbance reading.	[4] - Inspect the plate for bubbles before reading and remove them if present.
Temperature fluctuations: The assay was not performed at a consistent room temperature.	- Allow all reagents and samples to come to room temperature before starting the assay.[3][4]	
Assay not working (no color change or very low signal)	Reagent Degradation: The BCG reagent has expired or has been stored improperly.	- Check the expiration date of the reagent. - Store the reagent as recommended by the manufacturer, typically at 2-8°C and protected from light. [2] - Signs of deterioration include turbidity or precipitation.[2][12]
Incorrect Wavelength: The plate reader is set to the wrong wavelength.	- Ensure the spectrophotometer is set to the correct wavelength, typically around 620-630 nm.[2][3][4]	
Omission of a step: A step in the protocol was missed.	- Carefully review the experimental protocol and ensure all steps were followed precisely.[4]	

Quantitative Data on Interferences

The following tables summarize the concentration at which common substances may start to interfere with the BCG albumin assay. Note that the exact level of interference can vary depending on the specific assay kit and instrumentation used.

Table 1: Interference from Hemolysis, Icterus, and Lipemia

Interfering Substance	Concentration	Observed Effect
Hemolysis (Hemoglobin)	800 mg/dL	Approximately 13% positive bias.[1]
100 mg/dL	Corresponds to an increase of about 100 mg/dL in albumin reading.[12]	
Icterus (Bilirubin)	Up to 40 mg/dL	No significant interference reported in some kits.[1]
Lipemia (Triglycerides)	Up to 1000 mg/dL (Intralipid)	No significant interference reported in some kits.[1]
> 10 g/L	Requires a sample blank correction.[2]	

Table 2: Interference from Other Plasma Proteins

Interfering Substance	Observation
α 1- and α 2-Globulins	Positively correlated with a positive bias in the BCG assay.[8][9] This effect is more significant at lower albumin concentrations.[9]
α 2-Macroglobulin	A major factor for the positive bias of the BCG assay in patients with nephrotic syndrome.[15]

Experimental Protocols

Standard Bromocresol Green (BCG) Albumin Assay Protocol (Microplate Format)

This protocol is a generalized procedure. Always refer to the specific instructions provided with your assay kit.

Materials:

- **Bromocresol Green (BCG) Reagent**
- Albumin Standard (e.g., 5 g/dL)
- Ultrapure water
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 620 nm
- Pipettes and tips

Procedure:

- **Reagent Preparation:**
 - Allow the BCG reagent and albumin standard to come to room temperature before use.[\[3\]](#)
[\[4\]](#)
 - Prepare a series of albumin standards by diluting the stock standard with ultrapure water. A typical range would be from 0.5 to 5 g/dL.
 - Prepare a blank by using ultrapure water instead of the albumin standard.
- **Sample Preparation:**
 - If using serum or plasma, it is often recommended to dilute the samples (e.g., a 2-fold dilution with ultrapure water).[\[3\]](#)[\[4\]](#)
- **Assay Procedure:**
 - Pipette 5 μ L of each standard, blank, and diluted sample into separate wells of the microplate.[\[3\]](#)[\[4\]](#)
 - Add 200 μ L of the BCG reagent to each well.[\[3\]](#)[\[4\]](#)
 - Gently tap the plate to mix the contents, being careful to avoid creating bubbles.[\[3\]](#)[\[4\]](#)
 - Incubate the plate at room temperature for 5 minutes.[\[3\]](#)[\[4\]](#)

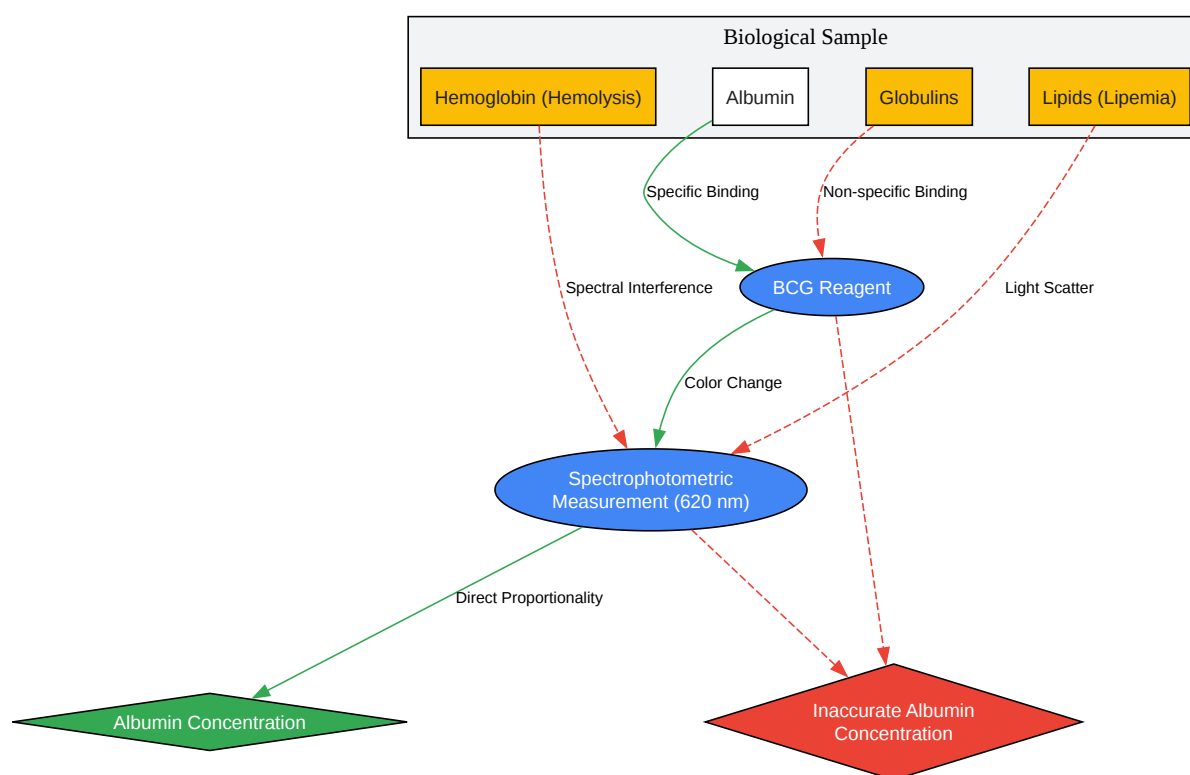
- Measurement:
 - Measure the absorbance of each well at 620 nm using a microplate reader.[3][4]
- Calculation:
 - Subtract the absorbance of the blank from the absorbance of all standards and samples.
 - Plot a standard curve of the blank-corrected absorbance values versus the known albumin concentrations of the standards.
 - Determine the albumin concentration of the samples from the standard curve.

Visualizations



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Caption: Experimental workflow for the BCG albumin assay.



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Caption: Logical relationships of common interferences in the BCG assay.

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